molecular formula C14H24N2O B3354247 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one CAS No. 58119-82-7

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one

Cat. No.: B3354247
CAS No.: 58119-82-7
M. Wt: 236.35 g/mol
InChI Key: GHTBAHZQBKSGIF-UHFFFAOYSA-N
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Description

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple rings and nitrogen atoms, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one typically involves the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH). This reaction produces a mixture of the desired compound and its derivatives .

Industrial Production Methods

While specific industrial production methods for 7,15-Diazadispiro[515~8~

Chemical Reactions Analysis

Types of Reactions

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: Commonly involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one has several applications in scientific research:

    Chemistry: Used as a starting material for synthesizing other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7,15-Diazadispiro[5.1.5.3]hexadecane
  • 14-Imino-7,15-diazadispiro[5.1.5.3]hexadecane
  • 14-Oxo-7,15-diazadispiro[5.1.5.3]hexadecane

Uniqueness

7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,15-diazadispiro[5.1.58.36]hexadecan-14-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c17-12-14(9-5-2-6-10-14)16-13(11-15-12)7-3-1-4-8-13/h16H,1-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTBAHZQBKSGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)C3(N2)CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574124
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58119-82-7
Record name 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Reactant of Route 2
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Reactant of Route 3
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Reactant of Route 4
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Reactant of Route 5
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one
Reactant of Route 6
7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-14-one

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